molecular formula C12H13N3O B11891974 N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide

N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11891974
M. Wt: 215.25 g/mol
InChI Key: BQVFOOCPSXEDHI-UHFFFAOYSA-N
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Description

N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs with antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions can vary, but they often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxylic acid, while reduction could produce this compound derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of N-Ethyl-6-vinylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death . In anticancer research, it could interfere with cell division and induce apoptosis in cancer cells .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

6-ethenyl-N-ethylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C12H13N3O/c1-3-9-5-6-11-14-7-10(15(11)8-9)12(16)13-4-2/h3,5-8H,1,4H2,2H3,(H,13,16)

InChI Key

BQVFOOCPSXEDHI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN=C2N1C=C(C=C2)C=C

Origin of Product

United States

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